N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1581118-24-2
VCID: VC8244645
InChI: InChI=1S/C9H13N3O4S.ClH/c1-10-6-7-11-17(15,16)9-5-3-2-4-8(9)12(13)14;/h2-5,10-11H,6-7H2,1H3;1H
SMILES: CNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-].Cl
Molecular Formula: C9H14ClN3O4S
Molecular Weight: 295.74

N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride

CAS No.: 1581118-24-2

Cat. No.: VC8244645

Molecular Formula: C9H14ClN3O4S

Molecular Weight: 295.74

* For research use only. Not for human or veterinary use.

N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride - 1581118-24-2

Specification

CAS No. 1581118-24-2
Molecular Formula C9H14ClN3O4S
Molecular Weight 295.74
IUPAC Name N-[2-(methylamino)ethyl]-2-nitrobenzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C9H13N3O4S.ClH/c1-10-6-7-11-17(15,16)9-5-3-2-4-8(9)12(13)14;/h2-5,10-11H,6-7H2,1H3;1H
Standard InChI Key WBHDDXABFMDWTB-UHFFFAOYSA-N
SMILES CNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-].Cl
Canonical SMILES CNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-].Cl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a 2-nitrobenzenesulfonamide core linked to a 2-(methylamino)ethyl group, with a hydrochloride counterion (Figure 1). The molecular formula is C₉H₁₄ClN₃O₄S, derived from:

  • Sulfonamide backbone: C₆H₄NO₂S (2-nitrobenzenesulfonyl group)

  • Side chain: C₃H₁₁N₂ (2-(methylamino)ethyl group)

  • Hydrochloride salt: Cl⁻

The nitro group at the ortho position of the benzene ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions .

Comparative Analysis with Analogous Compounds

Table 1 contrasts key properties with structurally related sulfonamides:

PropertyTarget CompoundN-(2-Aminoethyl)-2-nitrobenzenesulfonamide N-(2-Methylphenyl)-2-nitrobenzenesulfonamide
Molecular FormulaC₉H₁₄ClN₃O₄SC₈H₁₂ClN₃O₄SC₁₃H₁₂N₂O₄S
Molecular Weight295.75 g/mol281.71 g/mol292.31 g/mol
Key Substituents-NO₂, -SO₂NHCH₂CH₂NHCH₃·HCl-NO₂, -SO₂NHCH₂CH₂NH₂·HCl-NO₂, -SO₂NH(C₆H₄CH₃)
HazardsLikely H302, H315, H319 H302, H315, H319, H335 Not reported

The methylaminoethyl side chain enhances hydrophobicity compared to the aminoethyl analog, potentially improving membrane permeability in biological systems.

Synthesis and Preparation

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via nucleophilic substitution between sulfonyl chlorides and amines . For this compound:

  • Step 1: React 2-nitrobenzenesulfonyl chloride with N-methylethylenediamine in anhydrous dichloromethane.

    C₆H₄(NO₂)SO₂Cl + H₂NCH₂CH₂NHCH₃ → C₆H₄(NO₂)SO₂NHCH₂CH₂NHCH₃ + HCl\text{C₆H₄(NO₂)SO₂Cl + H₂NCH₂CH₂NHCH₃ → C₆H₄(NO₂)SO₂NHCH₂CH₂NHCH₃ + HCl}
  • Step 2: Precipitate the hydrochloride salt using HCl gas or concentrated hydrochloric acid .

Optimization Challenges

  • Nitro Group Stability: The ortho-nitro group may hinder sulfonylation due to steric effects, necessitating controlled reaction temperatures (0–5°C) .

  • Side Reactions: Competing reactions at the secondary amine (e.g., over-alkylation) require stoichiometric precision .

Physicochemical Characteristics

Predicted Properties

Using data from analogs :

  • Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the hydrochloride salt; poor in nonpolar solvents.

  • Melting Point: Estimated 145–160°C (decomposition likely near 160°C).

  • Density: ~1.4 g/cm³ (similar to ).

Spectroscopic Data

  • IR (KBr): Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch), 1530 cm⁻¹ (NO₂ symmetric stretch), and 3250 cm⁻¹ (N-H stretch) .

  • ¹H NMR (DMSO-d₆): δ 2.3 (s, 3H, CH₃), 2.7–3.1 (m, 4H, CH₂NHCH₂), 7.6–8.2 (m, 4H, aromatic).

Applications and Biological Relevance

Parameter12e (Bcl-2 Inhibitor) Target Compound (Predicted)
Molecular Weight303.34 g/mol295.75 g/mol
Key Functional GroupsSulfonamide, nitroSulfonamide, nitro
BioactivityIC₅₀ = 0.019 nM (Bcl-2 WT)Unknown

This suggests potential utility in apoptosis regulation, warranting in vitro validation.

Future Research Directions

  • Activity Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory potencies.

  • Prodrug Development: Explore nitro-to-amine reduction for targeted drug delivery.

  • Crystallography: Resolve 3D structure to study intermolecular interactions .

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